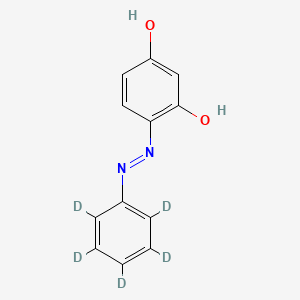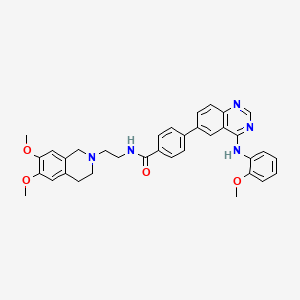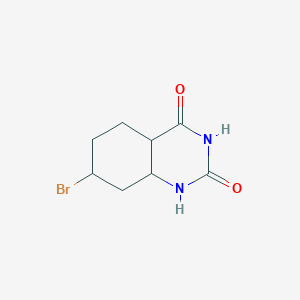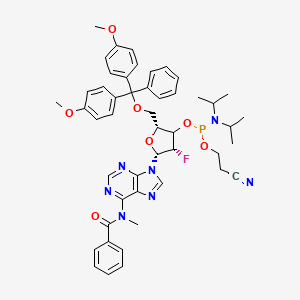
K-Casein (106-116),bovine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
K-Casein (106-116), bovine, is a peptide derived from the kappa-casein protein found in bovine milk. This peptide sequence, Met-Ala-Ile-Pro-Pro-Lys-Lys-Asn-Gln-Asp-Lys, plays a significant role in inhibiting platelet aggregation and fibrinogen binding, which are crucial processes in the development of atherosclerosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
K-Casein (106-116), bovine, can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent such as DMF (dimethylformamide). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected using a mixture of TFA (trifluoroacetic acid), water, and scavengers .
Industrial Production Methods
Industrial production of K-Casein (106-116), bovine, involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification techniques such as HPLC (high-performance liquid chromatography) to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
K-Casein (106-116), bovine, primarily undergoes hydrolysis reactions. Enzymatic hydrolysis by chymosin cleaves the peptide bond between Phe105 and Met106, resulting in the formation of para-kappa-casein and glycomacropeptide .
Common Reagents and Conditions
The hydrolysis of K-Casein (106-116), bovine, is typically carried out using chymosin under mild acidic conditions (pH 6.6). Other proteolytic enzymes like trypsin and chymotrypsin can also hydrolyze this peptide under specific conditions .
Major Products Formed
The major products formed from the hydrolysis of K-Casein (106-116), bovine, include para-kappa-casein and glycomacropeptide. These products have distinct physiological roles, such as enhancing digestion efficiency and inhibiting gastric pathogens .
Applications De Recherche Scientifique
K-Casein (106-116), bovine, has a wide range of scientific research applications:
Mécanisme D'action
K-Casein (106-116), bovine, exerts its effects by inhibiting platelet aggregation and fibrinogen binding. The peptide interacts with specific receptors on the platelet surface, preventing the binding of fibrinogen and subsequent platelet aggregation. This mechanism is crucial in reducing the risk of thrombus formation and atherosclerosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Casein: Another milk protein with different peptide sequences and functions.
Beta-Casein: Known for its role in forming casein micelles and its nutritional properties.
Gamma-Casein: A degradation product of beta-casein with distinct physiological roles.
Uniqueness
K-Casein (106-116), bovine, is unique due to its specific inhibitory effects on platelet aggregation and fibrinogen binding. This property distinguishes it from other casein peptides, making it particularly valuable in cardiovascular research and therapeutic applications .
Propriétés
Formule moléculaire |
C55H96N16O16S |
|---|---|
Poids moléculaire |
1269.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C55H96N16O16S/c1-5-30(2)44(69-45(76)31(3)62-46(77)32(59)21-27-88-4)54(85)71-26-13-18-40(71)53(84)70-25-12-17-39(70)52(83)65-34(15-7-10-23-57)47(78)63-33(14-6-9-22-56)48(79)67-37(28-42(61)73)50(81)64-35(19-20-41(60)72)49(80)68-38(29-43(74)75)51(82)66-36(55(86)87)16-8-11-24-58/h30-40,44H,5-29,56-59H2,1-4H3,(H2,60,72)(H2,61,73)(H,62,77)(H,63,78)(H,64,81)(H,65,83)(H,66,82)(H,67,79)(H,68,80)(H,69,76)(H,74,75)(H,86,87)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 |
Clé InChI |
WZLJZKGLZNXBCA-HTEKKTDCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)


![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)





![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)
